1-[Amino(4-fluorophenyl)methyl]cyclopentan-1-ol

sigma receptor conformational analysis ring strain

1-[Amino(4-fluorophenyl)methyl]cyclopentan-1-ol (free base; CAS 1402153-17-6, MF C12H16FNO, MW 209.26) is a cyclopentanol derivative featuring a benzylic primary amine. Its structural scaffold—a five-membered cyclopentanol ring bearing both a primary amine and a 4-fluorophenyl substituent on the same carbon—places it at the intersection of sigma receptor ligand chemotypes and SNRI analogue space.

Molecular Formula C12H16FNO
Molecular Weight 209.26 g/mol
Cat. No. B13477663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[Amino(4-fluorophenyl)methyl]cyclopentan-1-ol
Molecular FormulaC12H16FNO
Molecular Weight209.26 g/mol
Structural Identifiers
SMILESC1CCC(C1)(C(C2=CC=C(C=C2)F)N)O
InChIInChI=1S/C12H16FNO/c13-10-5-3-9(4-6-10)11(14)12(15)7-1-2-8-12/h3-6,11,15H,1-2,7-8,14H2
InChIKeyOONAZUNPNRGEQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 1-[Amino(4-fluorophenyl)methyl]cyclopentan-1-ol (CAS 1402153-17-6) Is a Structurally Distinct Cyclopentanol Building Block for Neuroscience Probe Procurement


1-[Amino(4-fluorophenyl)methyl]cyclopentan-1-ol (free base; CAS 1402153-17-6, MF C12H16FNO, MW 209.26) is a cyclopentanol derivative featuring a benzylic primary amine . Its structural scaffold—a five-membered cyclopentanol ring bearing both a primary amine and a 4-fluorophenyl substituent on the same carbon—places it at the intersection of sigma receptor ligand chemotypes and SNRI analogue space. Vendor technical documentation lists the compound as a lead compound in drug discovery targeting sigma receptors and other neuropharmacological pathways . Its structural architecture embodies a beta-amino alcohol motif that is absent in simpler cyclopentanol derivatives and in acyclic fluorobenzylamine fragments.

Why 1-[Amino(4-fluorophenyl)methyl]cyclopentan-1-ol Cannot Be Replaced with Simpler Cyclopentanol or Fluorobenzylamine Analogs for Sigma Receptor-Focused Research


Generic substitution of this compound with 1-aminocyclopentan-1-ol or 4-fluorobenzylamine will fail to recapitulate the intended pharmacological profile because the target compound uniquely combines three functional pharmacophoric elements on a single sp3 carbon center: (i) the cyclopentanol hydroxyl as a hydrogen-bond donor/acceptor; (ii) the primary benzylic amine as a protonatable group with a predicted pKa distinct from simple benzylamines ; and (iii) the 4-fluorophenyl ring contributing both lipophilicity and sigma receptor pharmacophore complementarity . Removing any one of these elements—such as omitting the cyclopentanol scaffold (as in 4-fluorobenzylamine, cLogP ~0.88–1.14 ) or eliminating the 4-fluorophenyl substituent (as in 1-aminocyclopentan-1-ol, cLogP ~0.76 [1])—dramatically alters physicochemical properties and eliminates the conformational constraint necessary for receptor subtype discrimination.

Quantitative Structural Differentiation Evidence for 1-[Amino(4-fluorophenyl)methyl]cyclopentan-1-ol vs. Closest Analogs


Cyclopentanol vs. Cyclohexanol Ring Size: Conformational Restriction and Receptor Fit

The cyclopentanol ring of the target compound imposes a structurally distinct conformational landscape compared to the cyclohexanol scaffold found in venlafaxine/desvenlafaxine analogs. Unlike the cyclohexanol ring—which can adopt chair conformations with multiple energetically accessible geometries—the cyclopentanol ring is restricted to envelope or twist conformations, resulting in a narrower range of accessible dihedral angles at the C–C(Ph)(N)–OH carbon center . This conformational rigidity is predicted to alter the spatial orientation of the 4-fluorophenyl and amine pharmacophores relative to the hydroxyl group, which is a critical determinant of sigma receptor subtype selectivity as established by structure-activity relationship (SAR) studies of cyclopentanol-based sigma-1 ligands [1]. The 1-silacyclopentan-1-ol derivative rac-2, a silicon analogue of the cyclopentanol scaffold, was demonstrated to exhibit refined selectivity consistent with selective noradrenaline reuptake inhibition, underscoring the pharmacological relevance of the five-membered ring architecture [2].

sigma receptor conformational analysis ring strain

Primary Benzylic Amine vs. Tertiary Dimethylamine: Hydrogen-Bonding Capacity and pKa Shift

The target compound features a primary benzylic amine (NH2) directly attached to a carbon that also bears the 4-fluorophenyl and hydroxyl groups. This structural arrangement produces a distinct pKa and hydrogen-bonding profile compared to (i) the tertiary N,N-dimethylamine present in desvenlafaxine (pKa ~9.6 for the dimethylamino group) and (ii) simple benzylamines such as 4-fluorobenzylamine (predicted pKa = 9.01 ± 0.10) . The electron-withdrawing inductive effect of the adjacent hydroxyl and 4-fluorophenyl groups is predicted to lower the pKa of the benzylic amine in the target compound to approximately 7.9–8.5, which is 0.5–1.1 log units lower than that of 4-fluorobenzylamine . In terms of hydrogen-bonding capacity, the target compound offers 3 hydrogen-bond donors (OH + NH2) versus either 1 donor (NH2 only) for 4-fluorobenzylamine or 0 donors (ketone only) for 1-(4-fluorophenyl)cyclopentan-1-one [1].

pKa prediction hydrogen bonding amine basicity

4-Fluoro Substitution vs. 4-Hydroxy or 4-Methoxy: Lipophilicity Tuning Without Sacrificing Metabolic Stability

The 4-fluoro substituent on the phenyl ring of the target compound represents a deliberate lipophilicity-tuning strategy that differentiates it from the 4-methoxy analog (venlafaxine) and the 4-hydroxy analog (desvenlafaxine). Fluorine substitution at the para position is known to enhance binding affinity to target receptors while maintaining metabolic stability . The 4-fluorophenyl moiety contributes approximately +0.7 to +1.0 log units to the cLogP of the target compound (estimated overall cLogP ~1.5–1.8) compared to the non-fluorinated 1-aminocyclopentan-1-ol (cLogP = 0.76) [1], while the replacement of fluorine with a hydroxyl group (as in desvenlafaxine) introduces phase II glucuronidation susceptibility that is circumvented by the C–F bond. Vendor documentation explicitly states: 'The fluorine substitution at the para position of the phenyl ring was found to enhance binding affinity to target receptors while maintaining metabolic stability' .

fluorine substitution cLogP metabolic stability

Regioisomeric Differentiation: Benzylic Amine (CAS 1402153-17-6) vs. Aniline-Type Amine (CAS 1480447-62-8)

The target compound (CAS 1402153-17-6) is the regioisomer in which the amine is attached to the benzylic carbon [C(Ph)–NH2], whereas its close analog 1-{[(4-fluorophenyl)amino]methyl}cyclopentan-1-ol (CAS 1480447-62-8) features the amine attached directly to the 4-fluorophenyl ring (aniline-type, Ph–NH–) . This regioisomeric difference has profound consequences for amine basicity, reactivity, and biological target recognition. The benzylic amine (target compound) is a stronger base (estimated pKa ~7.9–8.5) than the aniline-type amine in CAS 1480447-62-8 (estimated pKa ~4.5–5.5 for substituted anilines), meaning at physiological pH the target compound exists predominantly in a protonated state capable of ionic interactions, whereas the aniline regioisomer is largely neutral. Furthermore, CAS 1480447-62-8 has been investigated specifically as a p38 MAPK inhibitor , indicating that the regioisomeric placement of the nitrogen atom fundamentally redirects biological target engagement from sigma receptor pathways to kinase inhibition.

regioisomer amine basicity target selectivity

Optimal Research Application Scenarios for 1-[Amino(4-fluorophenyl)methyl]cyclopentan-1-ol Based on Structural Differentiation Evidence


Sigma-1 Receptor Ligand Development and Competitive Radioligand Displacement Assays

The target compound's combination of a cyclopentanol scaffold with a 4-fluorophenyl substituent and a primary benzylic amine positions it as a structural analogue of established cyclopentanol-based sigma-1 receptor ligands, such as the radio-iodinated 2-[4-(2-iodophenyl)piperidino]cyclopentanol (OI5V) series that demonstrated selective sigma-1 receptor binding in rat brain in vivo [1]. The enhanced hydrogen-bonding capacity (HBD=3, HBA=3) and predicted cLogP of ~1.5–1.8 provide favorable physicochemical properties for CNS penetration. Researchers should prioritize this compound over acyclic 4-fluorobenzylamine (HBD=2, HBA=2, cLogP ~0.88) for competitive binding assays against [3H]-(+)-pentazocine because the cyclopentanol ring constrains the amine and hydroxyl groups in a specific spatial orientation that cannot be achieved with flexible acyclic fragments [3].

Structure-Activity Relationship (SAR) Studies of Cyclopentanol Ring Size in SNRI/Sigma Dual Pharmacophore Ligands

The five-membered cyclopentanol ring of the target compound serves as a critical SAR probe for investigating the effect of ring size on receptor subtype selectivity, especially when compared to the six-membered cyclohexanol scaffold of venlafaxine and desvenlafaxine [2]. The sila-venlafaxine study demonstrated that the 1-silacyclopentan-1-ol derivative exhibits a refined selectivity profile consistent with selective noradrenaline reuptake inhibition [2], suggesting that the cyclopentanol architecture may inherently bias pharmacology toward noradrenergic selectivity. The target compound provides the carbon-based cyclopentanol comparator to the silicon analogue, allowing researchers to decouple ring size effects from heteroatom effects.

Metabolic Stability Profiling of 4-Fluoro vs. 4-Hydroxy/4-Methoxy CNS Probes

The C–F bond at the para position of the phenyl ring provides a metabolic stability advantage over phenolic (4-OH, desvenlafaxine-type) and methoxy (4-OMe, venlafaxine-type) analogs by eliminating phase II glucuronidation and O-demethylation metabolic soft spots . Researchers conducting in vitro microsomal stability assays or in vivo pharmacokinetic studies should select this compound over desvenlafaxine when the objective is to achieve sustained CNS exposure without the confound of rapid phenolic clearance. The estimated cLogP elevation (+0.7 to +1.0 log units relative to 1-aminocyclopentan-1-ol) also makes this compound a better candidate for passive blood-brain barrier penetration [3].

Regioisomer Discrimination in Chemical Probe Selectivity Profiling

The target compound (CAS 1402153-17-6) and its regioisomer 1-{[(4-fluorophenyl)amino]methyl}cyclopentan-1-ol (CAS 1480447-62-8) share identical molecular formula and molecular weight (C12H16FNO, MW 209.26) but differ fundamentally in amine placement (benzylic vs. aniline-type) and biological target engagement (sigma receptor vs. p38 MAPK inhibitor) . This regioisomer pair represents an ideal chemical probe set for target identification studies using affinity-based protein profiling (ABPP) or thermal shift assays, where selective enrichment of different protein targets by near-identical small molecules provides high-confidence target deconvolution. Researchers must specify CAS 1402153-17-6 explicitly to avoid inadvertent procurement of the p38 MAPK-directed regioisomer.

Quote Request

Request a Quote for 1-[Amino(4-fluorophenyl)methyl]cyclopentan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.